molecular formula C24H24ClN5 B2955364 12-[(2-chlorophenyl)methyl]-13-{[2-(dimethylamino)ethyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 868153-15-5

12-[(2-chlorophenyl)methyl]-13-{[2-(dimethylamino)ethyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B2955364
CAS No.: 868153-15-5
M. Wt: 417.94
InChI Key: RDZYMNVHYQCSLU-UHFFFAOYSA-N
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Description

This compound is a complex tricyclic aromatic heterocycle with a 1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene core. Key structural features include:

  • A dimethylaminoethylamino group at position 13, contributing basicity and hydrogen-bonding capacity.
  • A methyl group at position 11 and a carbonitrile moiety at position 10, enhancing polarity and reactivity .

The compound’s tricyclic framework resembles bioactive scaffolds seen in kinase inhibitors or antimicrobial agents, though its specific applications remain underexplored in the provided evidence. Structural verification methods, such as NMR and mass spectrometry, are critical for confirming its identity, as highlighted in related studies .

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-1-[2-(dimethylamino)ethylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5/c1-16-18(14-17-8-4-5-9-20(17)25)23(27-12-13-29(2)3)30-22-11-7-6-10-21(22)28-24(30)19(16)15-26/h4-11,27H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZYMNVHYQCSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4Cl)NCCN(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-[(2-chlorophenyl)methyl]-13-{[2-(dimethylamino)ethyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the diazatricyclic core through a cyclization reaction. Subsequent steps involve the introduction of the chlorophenyl group, the dimethylaminoethyl group, and the carbonitrile group through various substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

12-[(2-chlorophenyl)methyl]-13-{[2-(dimethylamino)ethyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

12-[(2-chlorophenyl)methyl]-13-{[2-(dimethylamino)ethyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 12-[(2-chlorophenyl)methyl]-13-{[2-(dimethylamino)ethyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methodological Approaches for Structural Comparison

Structural similarity assessment employs two primary strategies:

Chemical Fingerprints and Tanimoto Coefficients :

  • The Tanimoto coefficient quantifies similarity using binary fingerprints, where values >0.85 indicate high similarity. This method is computationally efficient but may overlook 3D conformational differences .
  • GEM-Path integrates Tanimoto with subgraph matching for enhanced accuracy, balancing speed and structural granularity .

Graph-Based Comparison :

  • Subgraph matching directly aligns molecular graphs, capturing nuanced structural differences (e.g., ring systems, substituents) but requiring significant computational resources .
  • Advanced machine learning models like Graph Isomorphism Networks (GIN) enable deep structural analysis, identifying subtle variations in heterocyclic frameworks or substituent arrangements .

Structural and Functional Comparison with Analogs

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Substituents Key Structural Features Notable Properties
12-[(2-Chlorophenyl)methyl]-13-{[2-(dimethylamino)ethyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile C₂₄H₂₂ClN₅ - 2-Chlorophenylmethyl
- Dimethylaminoethylamino
- Methyl, Carbonitrile
Tricyclic core with halogenated aromaticity and polar groups High polarity due to CN; potential H-bond donor/acceptor sites
1-[(3-Fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile C₁₉H₁₄FN₅ - 3-Fluorophenylamino
- Methyl, Carbonitrile
Bicyclic pyrido-benzimidazole system Reduced steric bulk; fluorinated aromaticity may enhance membrane permeability
11-Ethyl-13-oxo-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2,4,6,9,11-pentaene-10-carbonitrile C₁₄H₁₁N₃O - Ethyl
- Oxo, Carbonitrile
Tricyclic core with ketone and shorter alkyl chain Lower basicity (lack of amino groups); ketone enhances electrophilicity
16-Methyl-11-(2-methylphenyl)-14-phenyl-8,12-dioxa-14,15-diazatetracyclo[8.7.0.0²,⁷,13,17]heptadeca-2(7),3,5,13(17),15-pentaene-10-carbonitrile C₂₈H₂₂N₂O₂ - 2-Methylphenyl
- Methyl, Carbonitrile
Tetracyclic system with ether linkages Increased rigidity; ether groups may reduce solubility

Implications of Structural Differences

  • This difference could influence binding affinity in protein-ligand interactions.
  • Amino vs. Oxo Groups: The dimethylaminoethylamino side chain enhances solubility and basicity relative to the oxo group in CID 2114010, which may render the latter more reactive toward nucleophiles .

Computational Predictions

  • QSAR Models: Substituent variations (e.g., Cl vs. F, amino vs. oxo) alter electronic parameters (logP, polar surface area), affecting bioavailability predictions .
  • Thermal Stability : Analogous to polyesters in , the tricyclic core’s stability may depend on substituent electron-withdrawing/donating effects, with the carbonitrile group likely enhancing thermal resistance .

Biological Activity

The compound 12-[(2-chlorophenyl)methyl]-13-{[2-(dimethylamino)ethyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic molecule characterized by a diazatricyclic core and various functional groups that suggest potential biological activity. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural complexity of this compound includes:

  • Diazatricyclic core : This unique structure contributes to its potential biological activity.
  • Functional groups : The presence of a chlorophenyl group, a dimethylaminoethyl group, and a carbonitrile group enhances its reactivity and interaction with biological targets.
PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃
Molecular Weight323.81 g/mol
CAS Number868153-15-5
SolubilitySoluble in organic solvents

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound can modulate enzyme activity or receptor binding, leading to various pharmacological effects.

  • Receptor Interaction : The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems.
  • Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the chlorophenyl group is often linked to enhanced antibacterial activity against various pathogens.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its unique structure allows it to interfere with cancer cell proliferation and induce apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of structurally related compounds and found significant inhibition against Gram-positive bacteria. The results indicated a potential for developing new antibiotics based on this scaffold.
  • Anticancer Research : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells, suggesting further exploration in cancer therapy.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity in cancer cells
Enzyme ModulationAltered enzyme activity

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Specific attention has been given to optimizing the functional groups for improved potency and selectivity.

Synthesis and Optimization

The synthesis typically involves multi-step reactions to introduce various substituents onto the diazatricyclic core. Reaction conditions such as temperature, solvent choice, and catalysts are crucial for maximizing yield and purity.

Future Directions

Further research is needed to:

  • Explore the full spectrum of biological activities.
  • Investigate the pharmacokinetics and toxicity profiles.
  • Develop formulations for clinical applications.

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